![molecular formula C16H17BrN4O3 B13815186 Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
準備方法
The synthesis of Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pteridine core, followed by the introduction of the acetyl, bromine, and methyl groups through various chemical reactions. Common reagents used in these steps include brominating agents like N-bromosuccinimide (NBS) and acetylating agents such as acetic anhydride. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
化学反応の分析
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, which may result in the reduction of the carbonyl groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.
Acetylation and Methylation: The compound can undergo further acetylation and methylation to introduce additional acetyl and methyl groups
科学的研究の応用
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and as a potential inhibitor in biochemical assays.
作用機序
The mechanism of action of Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes and inhibiting their activity, thereby disrupting metabolic pathways. The bromine and acetyl groups play crucial roles in its binding affinity and specificity, allowing it to effectively target and modulate enzyme functions .
類似化合物との比較
Similar compounds to Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- include other pteridine derivatives such as:
Benzo[g]pteridine-2,4(1H,3H)-dione: Lacks the acetyl, bromine, and additional methyl groups, resulting in different chemical properties and applications.
5,10-Dihydro-3,7,8,10-tetramethylpteridine-2,4-dione: Similar core structure but without the bromine and acetyl groups, affecting its reactivity and biological activity.
9-Bromo-5,10-dihydro-3,7,8,10-tetramethylpteridine-2,4-dione:
These comparisons highlight the uniqueness of Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- in terms of its specific functional groups and their contributions to its overall properties and applications.
特性
分子式 |
C16H17BrN4O3 |
|---|---|
分子量 |
393.23 g/mol |
IUPAC名 |
5-acetyl-9-bromo-3,7,8,10-tetramethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C16H17BrN4O3/c1-7-6-10-12(11(17)8(7)2)19(4)14-13(21(10)9(3)22)15(23)20(5)16(24)18-14/h6H,1-5H3,(H,18,24) |
InChIキー |
VQJCGOKQZLBGGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1C)Br)N(C3=C(N2C(=O)C)C(=O)N(C(=O)N3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


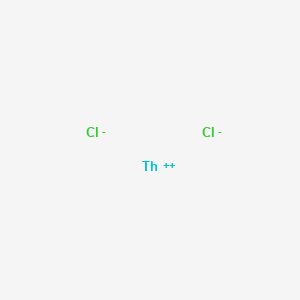
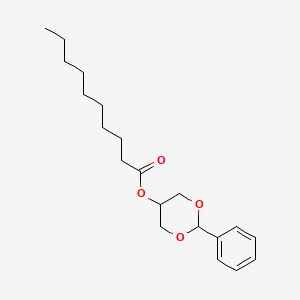
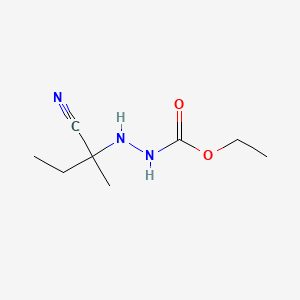

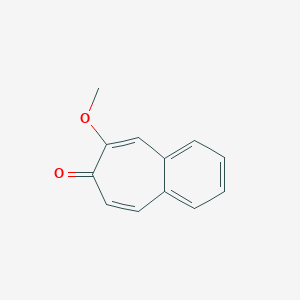
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
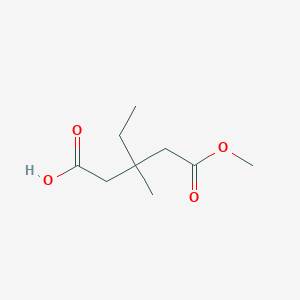
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)

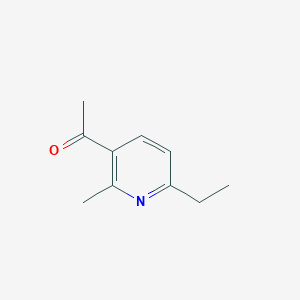
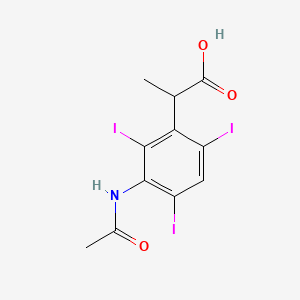
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)

